

Rupintrivir efficacy comparison in different animal models

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Compound Focus: Rupintrivir

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Rupintrivir Efficacy in Animal Models

The table below summarizes the efficacy data of **rupintrivir** from various experimental models. Notably, a direct, side-by-side comparison in a single study is not available in the current literature.

Virus / Condition	Experimental Model	Efficacy Measurement	Key Findings	Citation
Enterovirus-71 (EV71)	Suckling mice	Survival rate, viral RNA/VP1 expression, histopathology	Dramatically improved survival (90.9% vs. 38.5% in control); profoundly alleviated necrotizing myositis and suppressed viral load.	[1]
Human Rhinovirus (HRV) in Allergic Asthma	Mouse Precision-Cut Lung Slices (PCLS), ex vivo	Secretion of cytokines IL-4 and IL-6	Inhibited exaggerated TH-2 cytokine IL-4 and pro-inflammatory cytokine IL-6 in HDM-sensitized mice.	[2]
Poliovirus (PV)	Human HeLa S3 cells (Single-cell)	Multiple infection dynamic parameters	Potent inhibition with IC50 of 8.0 nM; distinct	[3]

Virus / Condition	Experimental Model	Efficacy Measurement	Key Findings	Citation
	microfluidic analysis)	(e.g., infection rate, replication speed)	mechanism from polymerase inhibitors.	
Human Rhinovirus (HRV) Common Cold	Human clinical trial (Phase II)	Viral titer, cold symptoms	Failed to show efficacy against naturally acquired colds, halting further clinical development for this indication.	[4]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited above.

EV71 Infection in Suckling Mice [1]

- **Animal Model:** Suckling mice (specific strain and age are detailed in the original publication).
- **Infection & Treatment:** Mice were infected with a lethal dose of EV71. **Rupintrivir** was administered at various doses, with **0.1 mg/kg** identified as a clinically effective low dose.
- **Efficacy Assessment:**
 - **Primary Outcome:** Survival rate and incidence of limb paralysis were monitored over time.
 - **Virological & Pathological Analysis:** At designated time points, tissues were collected for:
 - **Quantitative RT-PCR:** To measure viral RNA load.
 - **Immunohistochemistry:** To detect viral VP1 protein expression.
 - **Histological Analysis:** To evaluate virus-induced necrotizing myositis.

HRV Infection in Allergic Asthma Model (ex vivo) [2]

- **Model Preparation:**
 - Mice were sensitized with house dust mite (HDM) extract to induce a state of allergic asthma.
 - **Precision-cut lung slices (PCLS)** were prepared from both sensitized and non-sensitized mice.

- **Infection & Treatment:** PCLS were infected with HRV, with some slices receiving **100 nM rupintrivir**.
- **Efficacy Assessment:**
 - After 48 hours, culture supernatants were collected.
 - Cytokine secretion (e.g., IL-4, IL-6, IFNs) was quantified using **enzyme-linked immunosorbent assay (ELISA)** and **electrochemiluminescence immunoassays**.
 - The antiviral effect was gauged by the drug's ability to modulate the dysregulated cytokine response.

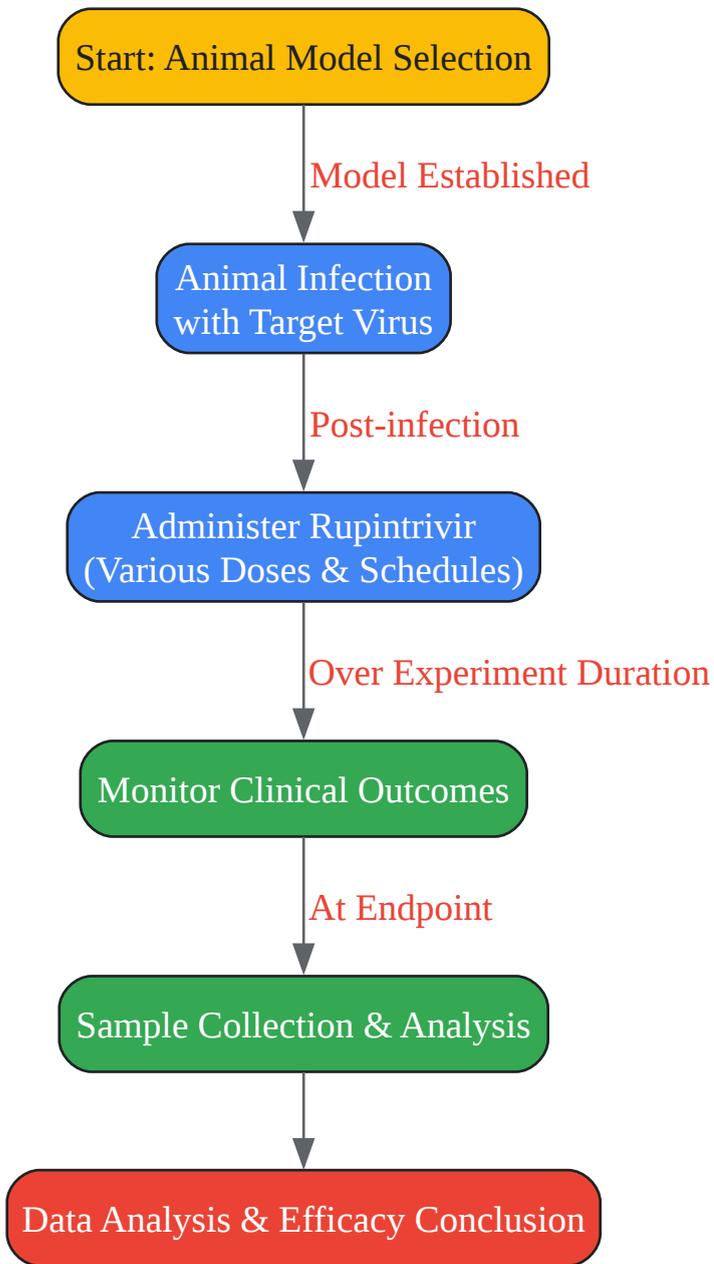
Single-Cell Analysis of Poliovirus Inhibition [3]

- **Cell-based Assay:** HeLa S3 cells were pretreated with **rupintrivir** for 1 hour and then infected with a recombinant poliovirus expressing a fluorescent reporter protein (PV-eGFP).
- **Technology:** A high-throughput **microfluidic device** captured thousands of single cells, allowing for real-time tracking of the infection.
- **Efficacy Assessment:**
 - **Infection Rate:** The percentage of GFP-positive cells was measured to generate a dose-response curve and calculate the **IC50 (8.0 nM)**.
 - **Infection Dynamics:** Five parameters (e.g., maximum fluorescence, replication slope) were extracted from each single-cell time course to create a "fingerprint" of the drug's mechanism of action, distinguishing it from other inhibitor classes.

Mechanism of Action and Experimental Workflow

Rupintrivir is an irreversible inhibitor of the **3C protease (3Cpro)**, a viral enzyme essential for picornaviruses. This protease cleaves the large viral polyprotein into individual functional proteins and structural units. By inhibiting 3Cpro, **rupintrivir** halts the production of viable viral particles [4] [3].

The following diagram illustrates the general workflow for evaluating **rupintrivir**'s efficacy in an animal model, synthesizing the protocols from the cited studies:



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Key Insights for Researchers

- **Promising Broad-Spectrum Potential:** While clinical development for rhinovirus common cold was halted, **rupintrivir** shows significant efficacy in animal models against other picornaviruses like EV71, suggesting its potential could be re-evaluated for severe enteroviral infections [1] [3].
- **Model-Dependent Outcomes:** The failure in human clinical trials for common cold [4] versus its success in controlled animal and ex-vivo models [1] [2] highlights the critical importance of model

selection and how disease complexity (e.g., pre-existing inflammation in asthma) can influence drug effects.

- **Advanced Analytical Techniques:** The use of **single-cell analysis** in microfluidic devices represents a powerful future direction. It not only confirms efficacy but also helps cluster drugs by mechanism of action and may even predict the likelihood of resistance development [3].

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